N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that combines functional groups from benzenesulfonamide and tetrahydroquinoline
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide are two enzymes: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . Both enzymes are involved in bacterial membrane synthesis .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function . This inhibition disrupts the synthesis of bacterial membranes, which is crucial for bacterial survival .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial membrane synthesis . By inhibiting MurD and GlmU, it disrupts the production of key components of the bacterial cell wall . The downstream effects include impaired bacterial growth and survival .
Pharmacokinetics
It has been found to be stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compound’s action disturbs the membrane architecture of these bacteria, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with commercially available precursors such as benzenesulfonyl chloride and 2,5-dimethoxybenzenesulfonyl chloride.
Step 1 Formation of Intermediate: : Benzenesulfonyl chloride reacts with 1,2,3,4-tetrahydroquinoline under basic conditions (using a base such as sodium hydroxide or potassium carbonate) to form the intermediate benzenesulfonyl-1,2,3,4-tetrahydroquinoline.
Step 2 Sulfonamide Formation: : The intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a suitable base (like triethylamine) to yield N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide.
Industrial Production Methods:
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity, such as using more concentrated reactants, continuous flow reactors, and employing efficient purification techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions at the tetrahydroquinoline moiety, possibly forming quinoline derivatives.
Reduction: : Reductive reactions may target the sulfonamide groups, potentially reducing them to amines.
Substitution: : Substituent groups on the benzene rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reactions may involve reagents such as halogens (for halogenation) or nitrating agents (for nitration).
Major Products:
Oxidation and reduction reactions yield products like quinoline derivatives or amine derivatives, respectively. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry:
Biology:
In biological research, this compound may be used to study enzyme interactions, cellular signaling pathways, and other biochemical processes.
Medicine:
Potential medical applications include its use as a lead compound in drug development, particularly for designing molecules targeting specific enzymes or receptors.
Industry:
In the industrial realm, this compound could be employed in the synthesis of specialty chemicals, materials science, and the development of new catalysts.
Comparison with Similar Compounds
N-(4-Bromobenzyl)-4-(benzenesulfonyl)piperidine-1-sulfonamide
N-(4-Methoxybenzyl)-4-(benzenesulfonyl)piperidine-1-sulfonamide
N-(4-Chlorobenzyl)-4-(benzenesulfonyl)piperidine-1-sulfonamide
Highlighting Uniqueness:
While similar compounds may share structural features, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to its combination of benzenesulfonamide and tetrahydroquinoline functionalities
This article aims to provide a detailed understanding of this compound, covering its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-19-11-13-22(31-2)23(16-19)32(26,27)24-18-10-12-21-17(15-18)7-6-14-25(21)33(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTRTKBVVAFACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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